2-(Propylamino)acetonitrile
Overview
Description
2-(Propylamino)acetonitrile is an organic compound with the molecular formula C5H10N2. It is a colorless liquid that is primarily used in organic synthesis. The compound is characterized by the presence of a nitrile group (-C≡N) and an amino group (-NH2) attached to a propyl chain. This unique structure makes it a valuable intermediate in the synthesis of various biologically active compounds .
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One of the primary methods for synthesizing this compound involves the cyanoacetylation of amines.
Direct Amination: Another method involves the direct amination of acetonitrile with propylamine.
Industrial Production Methods: Industrial production of this compound often involves large-scale cyanoacetylation processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to ensure efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oximes and nitrile oxides.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various substituted amines and amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oximes, nitrile oxides.
Reduction: Primary amines.
Substitution: Substituted amines, amides.
Scientific Research Applications
2-(Propylamino)acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Propylamino)acetonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Aminoacetonitrile: Similar in structure but with an amino group instead of a propylamino group.
Acetonitrile: Lacks the amino group, making it less reactive in certain chemical reactions.
Propylamine: Lacks the nitrile group, limiting its use in nitrile-specific reactions.
Uniqueness: 2-(Propylamino)acetonitrile is unique due to its dual functional groups (nitrile and amino), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(propylamino)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-2-4-7-5-3-6/h7H,2,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEHYACECVSKEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310793 | |
Record name | 2-(Propylamino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16728-81-7 | |
Record name | 2-(Propylamino)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16728-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Propylamino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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